

column selection for optimal separation of Crisaborole impurities

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Compound of Interest

Compound Name: *Crisaborole Impurity*

CAS No.: *1187188-59-5*

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Technical Support Center: Troubleshooting Column Selection for Crisaborole Impurities

Target Audience: Analytical researchers, separation scientists, and drug development professionals.

Overview

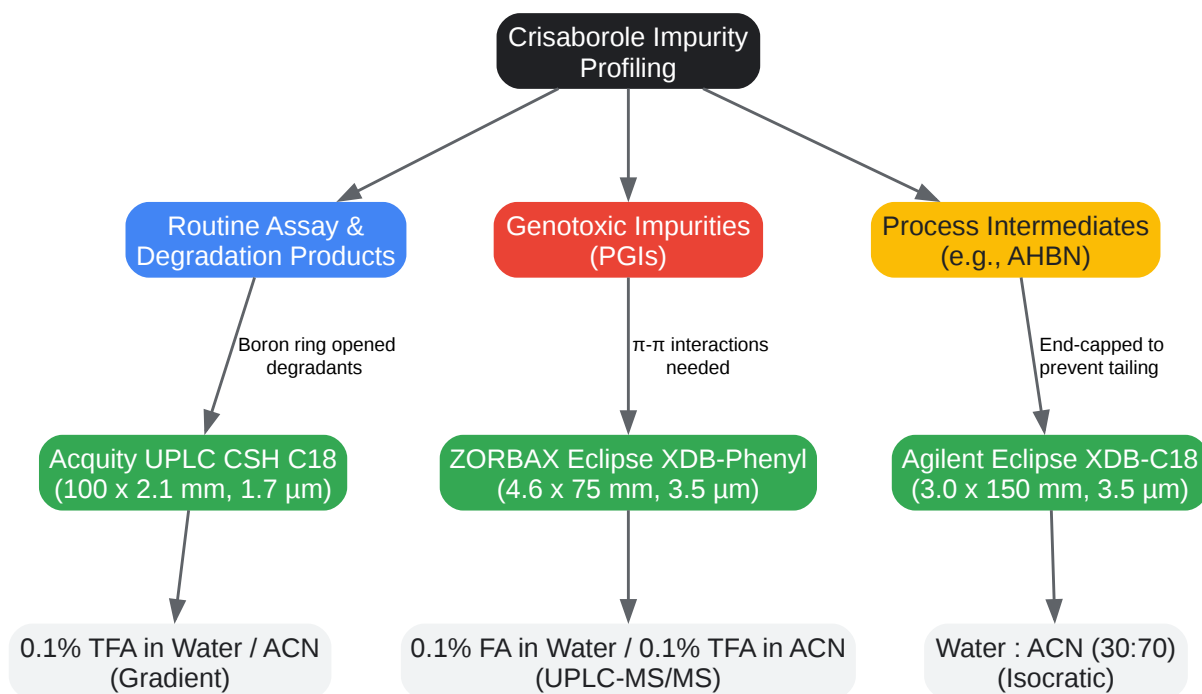
Crisaborole is a novel non-steroidal phosphodiesterase-4 (PDE4) inhibitor characterized by its unique benzoxaborole ring structure[1]. During active pharmaceutical ingredient (API) synthesis and forced degradation studies, analysts frequently encounter a complex matrix of impurities. These range from highly polar hydrolytic degradants to structurally homologous genotoxic process impurities[2]. Selecting the optimal stationary phase is the most critical variable for achieving baseline separation. This guide provides a mechanistic, step-by-step approach to troubleshooting column selection and optimizing your chromatographic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I observe peak splitting and poor retention for Crisaborole degradation products on standard C18 columns? Causality: Crisaborole is highly susceptible to basic and oxidative stress. Under these conditions, the benzoxaborole ring undergoes cleavage, resulting in highly polar, ring-opened degradation products. Standard aliphatic C18 columns often lack the retention capacity for these polar fragments, leading to peak splitting, tailing, or co-elution with the void volume. Solution: Switch to a Charged Surface Hybrid (CSH) C18 column (e.g., Acquity UPLC CSH C18). CSH technology maintains a low-level positive charge on the silica surface, which drastically improves the peak shape and loading capacity for polar and basic degradants when using acidic mobile phases (like 0.1% Trifluoroacetic acid).

Q2: How can I achieve baseline separation of the genotoxic impurities 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and its dimer from the main API peak? Causality: These potential genotoxic impurities (PGIs) share significant structural homology with the Crisaborole backbone but contain distinct aromatic and formyl features[2][3]. Because their hydrophobicity is nearly identical to the API, standard C18 phases struggle to provide sufficient selectivity. Solution: Utilize a phenyl-based stationary phase (e.g., ZORBAX Eclipse XDB-Phenyl). The phenyl rings on the stationary phase engage in strong π - π interactions with the aromatic rings of the formyl-phenoxy impurities, providing an orthogonal retention mechanism compared to purely hydrophobic columns[3]. This enables the baseline resolution critical for UPLC-MS/MS quantification at parts-per-million (ppm) levels[2].

Q3: What causes peak tailing for the des-amine intermediate (AHBN) during routine HPLC assay? Causality: The intermediate 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile (AHBN) contains a free primary amine[4]. Amines readily undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support, causing severe peak tailing. Solution: Ensure the use of a densely end-capped C18 column (e.g., Agilent Eclipse XDB-C18) [1]. Additionally, employ an acidic mobile phase (e.g., phosphate buffer at pH 3 or 0.1% TFA) to fully protonate both the amine group and the residual silanols, thereby suppressing secondary interactions.



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Workflow for selecting HPLC/UPLC columns and mobile phases for Crisaborole impurities.

Data Presentation: Column and Method Selection Matrix

To streamline method transfer and column procurement, the following table summarizes the validated parameters for isolating specific Crisaborole impurities based on literature standards[1][2][3]:

Analytical Target	Impurity/Degradant Type	Recommended Column	Dimensions & Particle Size	Mobile Phase System	Detection
Routine Assay	Process Intermediates (e.g., AHBN)	Agilent Eclipse XDB-C18	3.0 × 150 mm, 3.5 μm	Isocratic: Water:ACN (30:70)	UV at 254 nm
Stability Indicating	Hydrolytic/Oxidative Degradants	Acquity UPLC CSH C18	100 x 2.1 mm, 1.7 μm	Gradient: 0.1% TFA (Water/ACN)	UV at 254 nm / PDA
Genotoxic Impurities	Formyl-phenoxy derivatives	ZORBAX Eclipse XDB-Phenyl	4.6 × 75 mm, 3.5 μm	Gradient: 0.1% FA (Aq) / 0.1% TFA (Org)	UPLC-MS/MS (ESI+)

Self-Validating Experimental Protocols

Protocol A: Stability-Indicating UPLC Method for Crisaborole Degradants

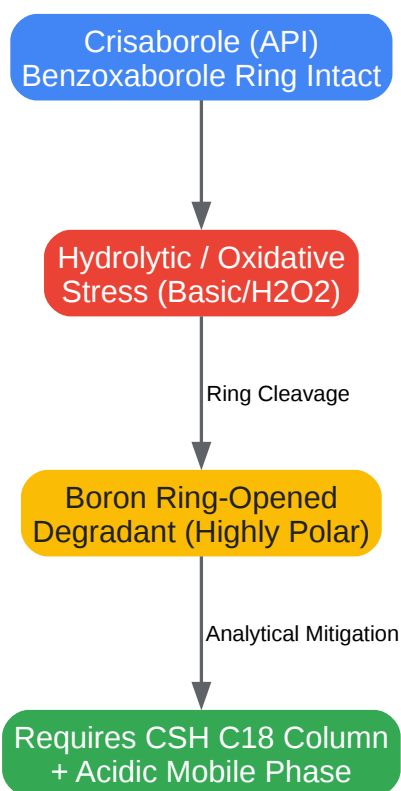
Objective: Quantify Crisaborole and resolve its highly polar hydrolytic/oxidative degradants.

System Validation Criterion: The resolution (R_s) between Crisaborole and its closest eluting oxidative degradant must be > 2.0 . The %RSD of the API peak area for six replicate injections must be $< 2.0\%$.

Methodology:

- Column Installation: Install an Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 μm) column into the UPLC system. Maintain the column oven temperature precisely at 25°C.
- Mobile Phase Preparation:
 - Mobile Phase A: Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Sonicate for 5 minutes and degas.

- Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Sonicate for 5 minutes and degas.
- Chromatographic Conditions: Set the flow rate to 0.4 mL/min. Program a gradient elution mode over a 6.0-minute run time, starting with a high aqueous percentage and ramping to high organic.
- Sample Preparation: Prepare a working standard of Crisaborole at 200 ppm using a diluent of water and acetonitrile. Subject a separate aliquot to 3% H₂O₂ to generate oxidative degradants.
- Execution: Inject 2 µL of the sample. Monitor the eluent using a Photodiode Array (PDA) detector at 254 nm^[1].



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Mechanism of Crisaborole degradation under stress and subsequent analytical mitigation.

Protocol B: UPLC-MS/MS Method for Genotoxic Impurities

Objective: Detect formyl-phenoxy PGIs (e.g., 4-(4-Bromo-3-formyl-phenoxy)-benzotrile) down to 0.016 ppm[2][3]. System Validation Criterion: The Signal-to-Noise (S/N) ratio for the PGI peaks at the Limit of Quantitation (LOQ) must be ≥ 10 . Matrix spike recovery must fall between 84.1% and 90.7%[2][3].

Methodology:

- Column Installation: Install a ZORBAX Eclipse XDB-Phenyl column (4.6 mm \times 75 mm, 3.5 μ m) to leverage π - π selectivity[3].
- Mobile Phase Preparation:
 - Mobile Phase A: Prepare an aqueous solution containing 0.1% Formic acid[3].
 - Mobile Phase B: Prepare an Acetonitrile solution containing 0.1% TFA[3].
- Chromatographic Conditions: Set the flow rate to 0.5 mL/min in a gradient elution mode[2][3].
- Mass Spectrometry Setup: Configure the MS/MS with an Electrospray Ionization (ESI) source in positive ion mode. Set up Multiple Reaction Monitoring (MRM) transitions specific to the molecular weights of the target PGIs[3].
- Execution: Inject the API sample (prepared at a high concentration of 50 mg/mL to detect trace impurities) and quantify against a linear calibration curve ($r > 0.9998$) of PGI standards[2][3].

References

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- Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) Source: Universiti Teknologi MARA (UiTM) URL:[[Link](#)]
- Crisaborole production process (WO2018150327A1)
- Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS Source: Current Pharmaceutical Analysis / Bentham Science URL:[[Link](#)]

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